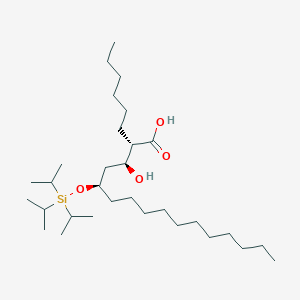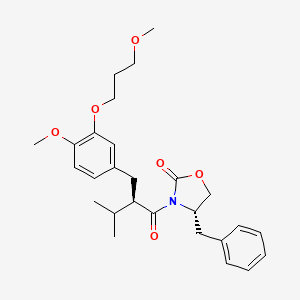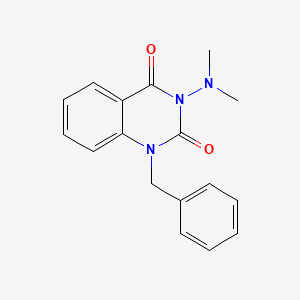![molecular formula C25H32N4O2 B15062525 tert-Butyl 3-((1-(4-methylbenzyl)-1H-benzo[d]imidazol-2-yl)amino)piperidine-1-carboxylate](/img/structure/B15062525.png)
tert-Butyl 3-((1-(4-methylbenzyl)-1H-benzo[d]imidazol-2-yl)amino)piperidine-1-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
tert-Butyl 3-((1-(4-methylbenzyl)-1H-benzo[d]imidazol-2-yl)amino)piperidine-1-carboxylate: is a complex organic compound that features a piperidine ring, a benzimidazole moiety, and a tert-butyl ester group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl 3-((1-(4-methylbenzyl)-1H-benzo[d]imidazol-2-yl)amino)piperidine-1-carboxylate typically involves multiple steps:
Formation of the benzimidazole moiety: This can be achieved by condensing o-phenylenediamine with 4-methylbenzaldehyde under acidic conditions.
Attachment of the piperidine ring: The benzimidazole derivative is then reacted with piperidine in the presence of a suitable base.
Introduction of the tert-butyl ester group: The final step involves esterification with tert-butyl chloroformate under basic conditions.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but optimized for large-scale production. This includes using continuous flow reactors to improve reaction efficiency and yield, as well as employing automated purification systems to ensure product purity.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The benzimidazole moiety can undergo oxidation reactions, typically using reagents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitro group, if present, can be reduced to an amine using hydrogenation or metal hydrides.
Substitution: The piperidine ring can participate in nucleophilic substitution reactions, especially at the nitrogen atom.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Hydrogen gas with a palladium catalyst, sodium borohydride.
Substitution: Alkyl halides, acyl chlorides.
Major Products
Oxidation: Oxidized benzimidazole derivatives.
Reduction: Amino derivatives.
Substitution: N-alkylated or N-acylated piperidine derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it valuable in organic synthesis.
Biology
In biological research, derivatives of this compound may be explored for their potential as enzyme inhibitors or receptor modulators due to the presence of the benzimidazole moiety, which is known for its biological activity.
Medicine
In medicinal chemistry, this compound could be investigated for its potential therapeutic properties. Benzimidazole derivatives are known for their antimicrobial, antiviral, and anticancer activities.
Industry
In the industrial sector, this compound could be used in the development of new materials or as an intermediate in the synthesis of pharmaceuticals.
Wirkmechanismus
The mechanism of action of tert-Butyl 3-((1-(4-methylbenzyl)-1H-benzo[d]imidazol-2-yl)amino)piperidine-1-carboxylate would depend on its specific application. For instance, if used as an enzyme inhibitor, it may bind to the active site of the enzyme, preventing substrate binding and subsequent catalysis. The benzimidazole moiety could interact with various molecular targets, including DNA, proteins, and enzymes, through hydrogen bonding, hydrophobic interactions, and π-π stacking.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- tert-Butyl 3-((1-(4-methoxybenzyl)-1H-benzo[d]imidazol-2-yl)amino)piperidine-1-carboxylate
- tert-Butyl 3-((1-(4-chlorobenzyl)-1H-benzo[d]imidazol-2-yl)amino)piperidine-1-carboxylate
Uniqueness
The uniqueness of tert-Butyl 3-((1-(4-methylbenzyl)-1H-benzo[d]imidazol-2-yl)amino)piperidine-1-carboxylate lies in its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of the 4-methylbenzyl group may enhance its lipophilicity, potentially improving its ability to cross cell membranes and interact with intracellular targets.
Eigenschaften
Molekularformel |
C25H32N4O2 |
|---|---|
Molekulargewicht |
420.5 g/mol |
IUPAC-Name |
tert-butyl 3-[[1-[(4-methylphenyl)methyl]benzimidazol-2-yl]amino]piperidine-1-carboxylate |
InChI |
InChI=1S/C25H32N4O2/c1-18-11-13-19(14-12-18)16-29-22-10-6-5-9-21(22)27-23(29)26-20-8-7-15-28(17-20)24(30)31-25(2,3)4/h5-6,9-14,20H,7-8,15-17H2,1-4H3,(H,26,27) |
InChI-Schlüssel |
OBWUUZLVZJHUCS-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC=C(C=C1)CN2C3=CC=CC=C3N=C2NC4CCCN(C4)C(=O)OC(C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-(3-Bromophenyl)imidazo[1,2-A]pyridine-8-carbonitrile](/img/structure/B15062442.png)

![tert-Butyl 3-bromo-1H-pyrazolo[4,3-c]pyridine-1-carboxylate](/img/structure/B15062477.png)
![4-Chloro-7-(2,6-dimethylphenyl)-2,5,6-trimethyl-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B15062494.png)

![3-([1,1'-Biphenyl]-4-yl)-5-methylisoxazole-4-carbonyl chloride](/img/structure/B15062503.png)
![tert-Butyl (3-bromo-4-chloro-5,6-difluoro-9H-pyrido[2,3-b]indol-8-yl)(methyl)carbamate](/img/structure/B15062506.png)
![tert-butyl 2-[4-[methoxy(methyl)carbamoyl]-1,3-thiazol-2-yl]pyrrolidine-1-carboxylate](/img/structure/B15062509.png)
![2H-Thieno[3,2-e]-1,2-thiazin-4-amine, N-ethyl-3,4-dihydro-2-(3-methoxypropyl)-, 1,1-dioxide](/img/structure/B15062512.png)
![{[4-(3-Chloropropanoyl)-3,4-dihydroquinoxalin-1(2h)-yl]methylidene}propanedinitrile](/img/structure/B15062519.png)




